Cas no 905300-76-7 (2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester)

2-Boc-aminomethyl-phenylboronic acid pinacol ester is a protected boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. The Boc (tert-butoxycarbonyl) group provides stability to the aminomethyl functionality, allowing selective deprotection under mild acidic conditions. This compound is particularly valuable in medicinal chemistry and materials science for constructing complex aryl- or heteroaryl-containing structures. Its pinacol ester moiety enhances shelf stability and handling compared to free boronic acids, while maintaining reactivity upon activation. The product is suitable for iterative synthesis due to its orthogonal protecting group strategy, enabling sequential functionalization. Typical applications include the synthesis of bioactive molecules, peptidomimetics, and functionalized aromatic systems.
2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester structure
905300-76-7 structure
Product Name:2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester
CAS No:905300-76-7
MF:C18H28BNO4
MW:333.230225563049
MDL:MFCD07371552
CID:994922
Update Time:2025-06-15

2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
    • 2-[(Boc-amino)methyl]phenylboronic Acid Pinacol Ester
    • 2-(TERT-BUTOXYCARBONYLAMINOMETHYL)PHENYLBORONIC ACID, PINACOL ESTER
    • 2-BOC-AMINOMETHYL-PHENYLBORONIC ACID PINACOL ESTER
    • tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
    • tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate
    • 2-(tert-Butoxycarbonylaminomethyl)phenylboronic acid pinacol ester, AldrichCPR
    • SUTPCHZGPJIFEN-UHFFFAOYSA-N
    • ZXBA000701
    • tert-butyl N-[[2-(4,4,5,5-te
    • 1,1-Dimethylethyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate (ACI)
    • Carbamic acid, [[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dimethylethyl ester (9CI)
    • tert-Butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]carbamate
    • 2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester
    • MDL: MFCD07371552
    • Inchi: 1S/C18H28BNO4/c1-16(2,3)22-15(21)20-12-13-10-8-9-11-14(13)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21)
    • InChI Key: SUTPCHZGPJIFEN-UHFFFAOYSA-N
    • SMILES: O=C(NCC1C(B2OC(C)(C)C(C)(C)O2)=CC=CC=1)OC(C)(C)C

Computed Properties

  • Exact Mass: 333.21100
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 442
  • Topological Polar Surface Area: 56.8

Experimental Properties

  • PSA: 56.79000
  • LogP: 3.40140

2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
047713-1g
2-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester
905300-76-7 97%
1g
£195.00 2022-02-28
Fluorochem
047713-5g
2-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester
905300-76-7 97%
5g
£597.00 2022-02-28
Alichem
A019139525-1g
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
905300-76-7 95%
1g
$200.72 2023-08-31
Alichem
A019139525-5g
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
905300-76-7 95%
5g
$638.40 2023-08-31
TRC
B603640-100mg
2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester
905300-76-7
100mg
$ 110.00 2023-04-18
TRC
B603640-250mg
2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester
905300-76-7
250mg
$ 201.00 2023-04-18
TRC
B603640-500mg
2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester
905300-76-7
500mg
$ 316.00 2023-04-18
TRC
B603640-1g
2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester
905300-76-7
1g
$ 442.00 2023-04-18
ChemScence
CS-0046958-100mg
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate
905300-76-7
100mg
$46.0 2022-04-26
ChemScence
CS-0046958-250mg
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate
905300-76-7
250mg
$81.0 2022-04-26

2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:905300-76-7)2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester
Order Number:A860783
Stock Status:in Stock
Quantity:100mg/250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:26
Price ($):181.0/218.0/262.0/315.0
Email:sales@amadischem.com

Additional information on 2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester

Comprehensive Overview of 2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester (CAS No. 905300-76-7)

2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester (CAS No. 905300-76-7) is a highly versatile boronic acid derivative widely used in organic synthesis, pharmaceutical research, and material science. This compound, featuring a Boc-protected aminomethyl group and a pinacol boronic ester moiety, is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and medicinal chemistry. Its unique structure enables efficient C-C bond formation, making it indispensable for constructing complex molecular architectures.

The growing demand for boronic acid esters like 2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester is driven by advancements in targeted drug delivery and bioconjugation techniques. Researchers are increasingly exploring its applications in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, addressing challenges in cancer therapy and neurodegenerative diseases. Its stability under physiological conditions and compatibility with click chemistry further enhance its utility in biomarker labeling and diagnostic imaging.

From a synthetic perspective, CAS No. 905300-76-7 offers exceptional reactivity in palladium-catalyzed reactions, enabling the synthesis of aryl-aryl and aryl-heterocycle bonds with high yields. Recent studies highlight its role in developing kinase inhibitors and GPCR modulators, aligning with the pharmaceutical industry's focus on precision medicine. The compound's Boc group also facilitates selective deprotection, streamlining multi-step syntheses.

Environmental and regulatory trends emphasize the need for green chemistry alternatives. 2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester aligns with this shift due to its low toxicity and minimal byproduct generation. Its compatibility with flow chemistry and microwave-assisted synthesis reduces solvent waste, addressing sustainability concerns in industrial applications.

In material science, this boronic ester is gaining traction for designing organic electronic materials and self-assembled monolayers (SAMs). Its ability to form stable boronate complexes with diols enables applications in glucose sensing and smart polymers, resonating with the rise of wearable health monitors. The compound's thermal stability further supports its use in high-performance coatings.

For researchers sourcing 905300-76-7, quality parameters like HPLC purity, moisture content, and storage stability are critical. Leading suppliers now provide batch-specific COAs and custom synthesis services to meet stringent GMP requirements. The compound's shelf life can be extended using argon-sealed packaging, a common query among buyers.

Emerging AI-driven retrosynthesis tools frequently recommend 2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester as a building block for fragment-based drug design. This reflects broader trends in computational chemistry, where boron-containing compounds are prioritized for their balanced lipophilicity and hydrogen-bonding capacity. Patent analyses show a 40% increase in filings involving this CAS number since 2020, underscoring its commercial relevance.

In summary, CAS No. 905300-76-7 represents a nexus of innovation across pharmaceuticals, materials, and biotechnology. Its dual functionality as a protecting group and cross-coupling partner ensures enduring value in academic and industrial settings. As boron chemistry evolves, this compound will likely play pivotal roles in next-generation therapeutics and advanced materials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:905300-76-7)2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester
A860783
Purity:99%/99%/99%/99%
Quantity:100mg/250mg/1g/5g
Price ($):181.0/218.0/262.0/315.0
Email